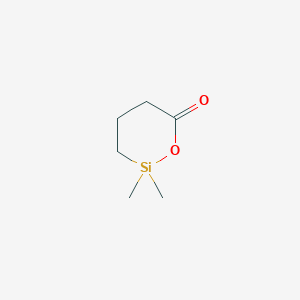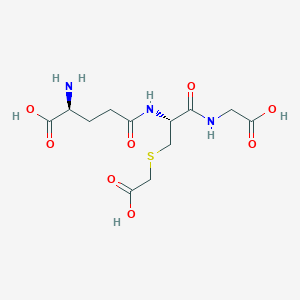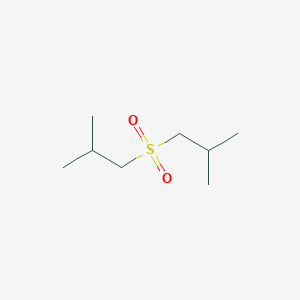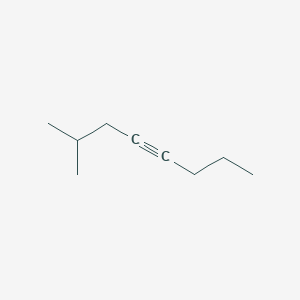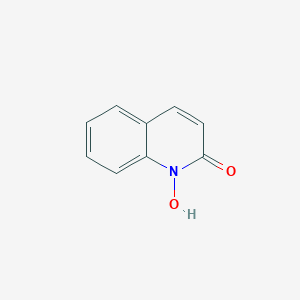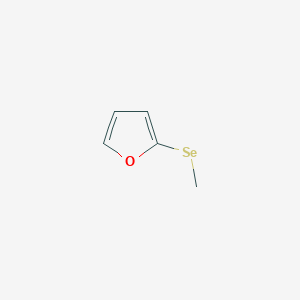![molecular formula C18H22O8P2 B077480 [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate CAS No. 13425-53-1](/img/structure/B77480.png)
[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen of the stilbestrol group. It is primarily used in the treatment of prostate cancer in men. Fosfestrol acts as a prodrug of diethylstilbestrol, meaning it is converted into the active form, diethylstilbestrol, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfestrol is synthesized through the esterification of diethylstilbestrol with phosphoric acid. The reaction involves the use of diethylstilbestrol and phosphoric acid under controlled conditions to form the diphosphate ester .
Industrial Production Methods: In industrial settings, fosfestrol is produced by reacting diethylstilbestrol with phosphoric acid in the presence of a catalyst. The reaction is carried out in a solvent, typically an alcohol, at elevated temperatures to ensure complete esterification. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Fosfestrol undergoes various chemical reactions, including:
Hydrolysis: Fosfestrol can be hydrolyzed to release diethylstilbestrol and phosphoric acid.
Oxidation: Under oxidative conditions, fosfestrol can be converted into its corresponding oxidized products.
Substitution: Fosfestrol can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Diethylstilbestrol and phosphoric acid.
Oxidation: Oxidized derivatives of fosfestrol.
Substitution: Substituted derivatives of fosfestrol.
Scientific Research Applications
Fosfestrol has several scientific research applications, including:
Mechanism of Action
Fosfestrol exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. It is converted into diethylstilbestrol in the body, which then binds to estrogen receptors and modulates gene expression. This leads to the inhibition of testosterone production and the suppression of prostate cancer cell growth .
Comparison with Similar Compounds
Diethylstilbestrol: The active form of fosfestrol, used in similar therapeutic applications.
Ethinylestradiol: Another synthetic estrogen used in hormone replacement therapy and contraceptives.
Estradiol: A natural estrogen used in various hormone therapies
Uniqueness of Fosfestrol: Fosfestrol is unique due to its diphosphate ester structure, which allows it to act as a prodrug of diethylstilbestrol. This structural feature provides a controlled release of the active compound, making it effective in the treatment of prostate cancer .
Properties
IUPAC Name |
[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859452 |
Source


|
| Record name | [(3E)-Hex-3-ene-3,4-diyl]di(4,1-phenylene) bis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-53-1 |
Source


|
| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethenediyl)bis-, 1,1′-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
